5-Bromo-1H-pyrrole-2-carbaldehyde

Positional isomer identification Purity verification Batch quality control

Researchers synthesizing lamellarin, polycitrin, or marine bromopyrrole alkaloids require bromine at pyrrole C5-the 4-bromo isomer (CAS 931-33-9) gives incorrect regiochemistry despite visual similarity. This 5-bromo compound is the mandatory isomer. • Regioselective Suzuki coupling at C5 with formyl directing group • Survives multi-step sequences without debromination (unlike iodo analog); removable via hydrogenation • MP 93-94°C vs 123-124°C for 4-bromo isomer enables rapid incoming inspection

Molecular Formula C5H4BrNO
Molecular Weight 174 g/mol
CAS No. 931-34-0
Cat. No. B1590824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrrole-2-carbaldehyde
CAS931-34-0
Molecular FormulaC5H4BrNO
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1)Br)C=O
InChIInChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H
InChIKeyYLPGXCJTAOMPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrole-2-carbaldehyde (CAS 931-34-0) Procurement Overview: Structural Identity, Key Physicochemical Characteristics, and Comparator Context


5-Bromo-1H-pyrrole-2-carbaldehyde (CAS 931-34-0) is a monobrominated pyrrole-2-carboxaldehyde derivative with molecular formula C₅H₄BrNO and a molecular weight of 173.995 g/mol [1]. The compound bears an electron-withdrawing formyl group at the 2-position and a bromine substituent at the 5-position of the pyrrole ring, a regiochemical arrangement that defines its distinct reactivity profile relative to its positional isomer 4-bromo-1H-pyrrole-2-carbaldehyde (CAS 931-33-9) and other halogen-substituted analogs . It is commercially supplied as a yellowish solid with a reported melting point of 93–94 °C and a predicted pKa of 14.22, and is typically stored under inert atmosphere at 2–8 °C to prevent degradation .

Why Generic Substitution of 5-Bromo-1H-pyrrole-2-carbaldehyde with Other Halogenated Pyrrole-2-carboxaldehydes Fails in Precision Synthesis


Superficial similarity among halogenated pyrrole-2-carboxaldehydes masks critical differences in three dimensions that directly affect synthetic outcome: (i) positional isomerism (C-5 vs C-4 bromination) dictates the vector and electronic environment of the bromine leaving group, altering cross-coupling regioselectivity; (ii) the identity of the halogen (Br vs Cl vs I) governs oxidative addition rates in palladium-catalyzed reactions with typical reactivity following I > Br >> Cl, meaning that substituting 5-bromo with 5-chloro can stall coupling altogether under identical conditions; and (iii) the synthetic accessibility of the 5-bromo isomer itself is constrained—electrophilic bromination of pyrrole-2-carboxaldehyde under standard conditions favors the 4-bromo product, requiring substrate-controlled strategies such as those employing tetrabutylammonium tribromide (TBABr₃) on pyrrole-2-carboxamides to achieve 5-regioselectivity [1][2]. These factors collectively mean that substituting this compound with a close analog without experimental validation introduces unambiguous risk of failed coupling, incorrect substitution pattern, or unreproducible yields.

5-Bromo-1H-pyrrole-2-carbaldehyde Quantitative Differentiation Evidence Versus Closest Analogs


5-Bromo vs 4-Bromo Positional Isomer Differentiation by Melting Point

The 5-bromo positional isomer exhibits a melting point of 93–94 °C, which is approximately 30 °C lower than that of its 4-bromo counterpart (123–124 °C) . This large thermal difference provides a straightforward, instrument-accessible method for distinguishing between the two isomers and verifying the identity of purchased or synthesized material, without requiring advanced spectroscopic techniques.

Positional isomer identification Purity verification Batch quality control

5-Bromo vs 4-Bromo Positional Isomer Differentiation by Predicted Acidity (pKa)

The predicted aqueous pKa of 5-bromo-1H-pyrrole-2-carbaldehyde is 14.22, whereas the 4-bromo positional isomer has a predicted pKa of 13.53—a difference of 0.69 log units, corresponding to a nearly 5-fold difference in acidity . This divergence reflects the distinct electronic influence exerted by the bromine atom at the C-5 versus C-4 position on the pyrrole N–H proton, and can be exploited to differentiate the isomers by ion-exchange or pH-controlled extraction.

Isomer characterization Ionization state prediction Chromatographic method development

Differential Synthetic Accessibility: 5-Bromo Regioisomer Requires Specialized Bromination Conditions

Electrophilic bromination of pyrrole-2-carboxaldehyde under conventional conditions (Br₂, NBS, or DBDMH in THF at –78 °C to rt) delivers the 4-bromo isomer as the major monobrominated product with ≥10:1 regioselectivity favoring C-4; the 5-bromo species is formed as the minor component [1]. To access the 5-bromo isomer as the predominant product, a substrate-controlled strategy using tetrabutylammonium tribromide (TBABr₃) on pyrrole-2-carboxamide substrates is required, which can reverse the intrinsic regioselectivity and provide up to >10:1 selectivity in favor of C-5 bromination after appropriate functional group interconversion [2].

Regioselective synthesis Electrophilic substitution Synthesis planning

Halogen-Dependent Reactivity Rank in Palladium-Catalyzed Cross-Coupling: Bromine Occupies the Optimal Reactivity–Stability Window

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl/heteroaryl halides toward oxidative addition follows the well-established order I > Br ≫ Cl, governed by C–X bond dissociation energies and halide leaving-group ability. The C-5 bromine in 5-bromo-1H-pyrrole-2-carbaldehyde occupies the empirical 'sweet spot'—substantially more reactive than the 5-chloro analog (which may fail to couple under standard Suzuki conditions), yet more bench-stable and less prone to unwanted side reactions (e.g., homocoupling, dehalogenation) than the 5-iodo analog. This intermediate reactivity of the bromine electrophile is consistent with the demonstrated synthetic utility of 5-bromopyrrole-2-carboxaldehyde derivatives in Suzuki cross-coupling for the construction of 2,3,5-trisubstituted and 2,3,4,5-tetrasubstituted pyrroles via formyl-group-activated strategies [1]. The C–Br bond in brominated pyrrole-2-carboxaldehydes has additionally been shown to resist displacement by most nucleophiles except cyanide ion, and can be removed cleanly by catalytic hydrogenation when desired [2].

Suzuki coupling Stille coupling C–C bond formation Reactivity–stability trade-off

Optimal Procurement Scenarios for 5-Bromo-1H-pyrrole-2-carbaldehyde Based on Evidence-Backed Differentiation


Regiospecific Synthesis of 2,5-Disubstituted and 2,3,5-Trisubstituted Pyrrole Scaffolds via C-5 Cross-Coupling

When the target molecule requires functionalization specifically at the pyrrole C-5 position—such as in the synthesis of 2,3,5-trisubstituted pyrrole cores for lamellarin or polycitrin natural product analogs—the 5-bromo isomer is structurally mandatory; the 4-bromo isomer would deliver the incorrect substitution pattern. The formyl group at C-2 can serve as an activating/directing element for regioselective Suzuki coupling at C-5, as demonstrated in formal syntheses of Polycitone A, Polycitrin A, and Lamellarin G trimethyl ether [1]. Attempting this transformation with the 4-bromo isomer would generate a 4-aryl-2-formylpyrrole, a constitutional isomer with fundamentally different biological and physicochemical properties.

Quality Control Release Testing and Isomer Identity Verification Using Melting Point

The 30 °C melting point gap between the 5-bromo isomer (93–94 °C) and the 4-bromo isomer (123–124 °C) provides a rapid, instrumentally simple identity test suitable for incoming material inspection in both academic and industrial settings [1][2]. This is particularly valuable when both isomers are present in the same laboratory inventory, where visual inspection (both are off-white to yellowish solids) cannot reliably distinguish them.

Building Block Procurement for Marine Bromopyrrole Alkaloid Total Synthesis and Analog Generation

Many marine bromopyrrole alkaloids—including hymenidin, agelastatin A, monobromophakelin, and hymenialdisine—feature a bromine atom at a position corresponding to C-5 of the pyrrole-2-carboxaldehyde framework [1]. The 5-bromo-1H-pyrrole-2-carbaldehyde serves as a direct synthetic precursor to these alkamide-bearing natural products, where the C-5 bromine is retained in the final structure and the C-2 aldehyde is elaborated into the characteristic aminoimidazole or related heterocyclic moiety. The 4-bromo isomer would not map onto this natural product topology.

Synthesis Program with Multi-Step Route Where Halogen Stability Is Critical

The C-5 bromine in this compound is resistant to displacement by most nucleophiles (except cyanide) [1], conferring survival of the bromine substituent through multiple synthetic steps that would debrominate or substitute a 5-iodo analog. Furthermore, when the bromine is no longer needed, it can be cleanly removed by catalytic hydrogenation. This 'install–carry–remove' capability makes the 5-bromo compound preferable to the iodo analog in multi-step sequences where premature halogen loss or unwanted metal-halogen exchange would compromise yield.

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